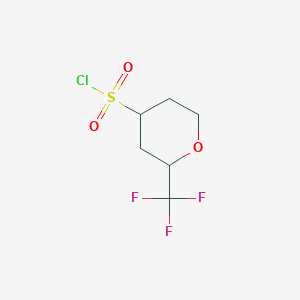

2-(Trifluoromethyl)oxane-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Trifluoromethyl)oxane-4-sulfonyl chloride is an organic compound with the chemical formula C6H8ClF3O3S . It has a molecular weight of 252.64 . The compound appears as a liquid .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C6H8ClF3O3S/c7-14(11,12)4-1-2-13-5(3-4)6(8,9)10/h4-5H,1-3H2 . The SMILES representation is C1COC(CC1S(=O)(=O)Cl)C(F)(F)F .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 °C .Aplicaciones Científicas De Investigación

Trifluoromethylation and Sulfonylation

2-(Trifluoromethyl)oxane-4-sulfonyl chloride, under trifluoromethanesulfonyl chloride (CF3SO2Cl), is utilized for direct trifluoromethylation of various substrates. This application extends to trifluoromethylsulfenylation and trifluoromethylsulfinylation, facilitating the introduction of SCF3 and S(O)CF3 groups, respectively. These reagents also play a role in other reactions like sulfonylation and chlorination (Guyon, Chachignon, & Cahard, 2017).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate, derived from trifluoromethanesulfonyl chloride, is a potent Lewis acid catalyst. It's notably effective in acylation reactions with alcohols, offering remarkable catalytic activity. This catalyst is especially useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Ionic Liquids for Fuel Cells

2-Sulfoethylammonium trifluoromethanesulfonate, a novel class of proton-conducting ionic liquids derived from trifluoromethanesulfonate, is investigated for high-temperature PEM fuel cells. Its comparison with phosphoric acid highlights its superior kinetics in terms of oxygen reduction reaction on polycrystalline Pt (Wippermann, Wackerl, Lehnert, Huber, & Korte, 2016).

NMR Spectrometry

Trifluoromethanesulfonyl chloride is employed in fluorine-19 nuclear magnetic resonance spectrometry for the identification of oxygen, nitrogen, and sulfur functional groups. Its ability to yield sulfonation products and form stable compounds with tertiary nitrogen bases is particularly noteworthy (Shue & Yen, 1982).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and not eating, drinking or smoking when using this product (P270) . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Propiedades

IUPAC Name |

2-(trifluoromethyl)oxane-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O3S/c7-14(11,12)4-1-2-13-5(3-4)6(8,9)10/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKICDCCDAJBAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1874643-68-1 |

Source

|

| Record name | 2-(trifluoromethyl)oxane-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2834815.png)

![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)

![N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide](/img/structure/B2834828.png)

carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2834832.png)

![ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2834837.png)